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Introduction

The Cellular Antioxidant Activity (CAA) assay is a robust method for quantifying the antioxidant
capacity of various compounds, including phytochemicals, food extracts, and dietary
supplements, within a biologically relevant context.[1] Unlike traditional chemical antioxidant
assays, the CAA assay accounts for crucial factors such as cellular uptake, metabolism, and
the localization of antioxidant compounds within the cell.[1] This method relies on the principle
of measuring the ability of antioxidants to prevent the oxidation of a fluorescent probe, 2',7'-
dichlorofluorescin diacetate (DCFH-DA), by peroxyl radicals generated by 2,2'-azobis(2-
amidinopropane) dihydrochloride (ABAP) in cultured human cells.[1][2] The reduction in
fluorescence intensity directly correlates with the antioxidant activity of the tested substance.

This document provides detailed application notes and standardized protocols for performing
the CAA assay, with a focus on the appropriate cell culture techniques necessary for obtaining
reliable and reproducible results. The primary cell line discussed is the human
hepatocarcinoma cell line, HepG2, which is widely used for this assay due to its metabolic
capabilities that simulate the human liver. Additionally, the use of the Caco-2 cell line is
explored as a relevant model for studying dietary phenolics.

Principle of the Assay
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The CAA assay is based on the following key steps:

e Cellular Uptake: Cells are co-incubated with the antioxidant compound and the non-
fluorescent probe, DCFH-DA. DCFH-DA is lipophilic and readily diffuses across the cell
membrane.

e Probe Deacetylation: Inside the cell, cellular esterases cleave the diacetate group from
DCFH-DA, converting it into the polar, non-fluorescent 2',7'-dichlorofluorescin (DCFH), which
is trapped within the cell.[2]

o Radical Generation: The peroxyl radical initiator, ABAP, is added to the cells. ABAP
spontaneously decomposes to generate peroxyl radicals.[2]

o Oxidation and Fluorescence: In the absence of an effective antioxidant, the peroxyl radicals
oxidize DCFH to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).[2]

o Antioxidant Action: Antioxidant compounds present within the cell can scavenge the peroxyl
radicals, thereby inhibiting the oxidation of DCFH to DCF and reducing the fluorescence
signal.[2]

» Quantification: The fluorescence is measured over time using a microplate reader. The
antioxidant activity is quantified by calculating the area under the curve (AUC) of
fluorescence intensity versus time and comparing it to a standard antioxidant, such as
quercetin.

Data Presentation

Table 1: Recommended Cell Culture Conditions for CAA
Assay
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Parameter

HepG2 Cells

Caco-2 Cells

Growth Medium

Williams' Medium E
supplemented with 10% Fetal
Bovine Serum (FBS), 2 mM L-
glutamine, 10 mM HEPES

Dulbecco's Modified Eagle's
Medium (DMEM)
supplemented with 10% Fetal
Bovine Serum (FBS), 1% Non-
Essential Amino Acids, 1%

Penicillin-Streptomycin

Passage Number

12-35

20-40

Culture Vessel

T-75 or T-150 flasks

T-75 or T-150 flasks

Subculture Ratio

1:4t0 1:6

1:3to 1:5

Incubation Conditions

37°C, 5% C0O2, 95% humidity

37°C, 5% C0O2, 95% humidity

Seeding Density (96-well plate)

6 x 1074 cells/well

6 x 1074 cells/well

Table 2: Reagent Preparation for CAA Assay

Stock Working
Reagent ] . Solvent Storage
Concentration Concentration
-20°C, protected
DCFH-DA 20 mM 25 uM Methanol )
from light
Hank's Balanced
ABAP 200 mM 600 uM Salt Solution -40°C
(HBSS)
) Dimethyl
Quercetin _
10 mM 0-200 uMm sulfoxide -20°C
(Standard)
(DMSO)
) ] DMSO or other )
Test Compounds  Varies Varies Varies

suitable solvent

Experimental Protocols
General Cell Culture and Maintenance of HepG2 Cells
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This protocol outlines the standard procedures for maintaining and passaging HepG2 cells to
ensure they are in an optimal state for the CAA assay.

Materials:

HepG2 cells (ATCC® HB-8065™)

o Williams' Medium E

o Fetal Bovine Serum (FBS)

e L-glutamine

» HEPES buffer

e Trypsin-EDTA solution (0.25%)

e Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free
e T-75 or T-150 cell culture flasks

» Sterile serological pipettes and centrifuge tubes

e Incubator (37°C, 5% CO2)

Biosafety cabinet
Procedure:

o Media Preparation: Prepare complete growth medium by supplementing Williams' Medium E
with 10% FBS, 2 mM L-glutamine, and 10 mM HEPES.

e Cell Thawing: Rapidly thaw a cryopreserved vial of HepG2 cells in a 37°C water bath.
Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed
complete growth medium. Centrifuge at 125 x g for 5 minutes to pellet the cells and remove
the cryoprotectant.
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Cell Seeding: Resuspend the cell pellet in 10-15 mL of complete growth medium and transfer
to a T-75 flask. Incubate at 37°C with 5% CO2.

Cell Maintenance: Change the medium every 2-3 days. Monitor cell confluence using an
inverted microscope.

Subculturing (Passaging): When cells reach 80-90% confluence, aspirate the old medium
and wash the cell monolayer once with PBS. Add 2-3 mL of Trypsin-EDTA solution and
incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin by adding 7-8 mL of
complete growth medium.

Cell Splitting: Gently pipette the cell suspension up and down to create a single-cell
suspension. Transfer a fraction of the cell suspension (e.g., 1:4 to 1:6 ratio) to a new flask
containing fresh, pre-warmed complete growth medium.

Cellular Antioxidant Activity (CAA) Assay Protocol

This protocol details the step-by-step procedure for performing the CAA assay in a 96-well

plate format.

Materials:

HepG2 cells cultured as described above

96-well black, clear-bottom microplate

Complete growth medium

Treatment medium (Williams' Medium E with 2 mM L-glutamine and 10 mM HEPES, without
FBS)

DCFH-DA stock solution (20 mM in methanol)

ABAP stock solution (200 mM in HBSS)

Quercetin stock solution (10 mM in DMSO)

Test compounds
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e Phosphate Buffered Saline (PBS)
» Microplate reader with fluorescence capabilities (Excitation: 485 nm, Emission: 538 nm)
Procedure:

o Cell Seeding: Seed HepG2 cells in a 96-well microplate at a density of 6 x 10"4 cells per well
in 100 pL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO2 to allow
for cell attachment.[2]

o Cell Washing: After 24 hours, remove the growth medium and wash the cells once with 100
pL of PBS per well.

o Treatment: Prepare treatment solutions by diluting test compounds and quercetin standards
in treatment medium. Add 100 pL of the treatment solutions to the respective wells. Include
control wells (cells with treatment medium only) and blank wells (cells with treatment medium
but no ABAP).

e Co-incubation with DCFH-DA: Add 25 uM DCFH-DA to all wells (except for wells used for
background fluorescence of compounds alone). Incubate the plate for 1 hour at 37°C.[2]

 Induction of Oxidative Stress: After the 1-hour incubation, remove the treatment medium and
wash the cells once with 100 pL of PBS. Add 100 pL of 600 uM ABAP solution in HBSS to all
wells except the blank wells. To the blank wells, add 100 pL of HBSS.

o Fluorescence Measurement: Immediately place the microplate in a pre-warmed (37°C)
fluorescence plate reader. Measure the fluorescence intensity every 5 minutes for 1 hour,
with excitation at 485 nm and emission at 538 nm.[2]

o Data Analysis:
o Calculate the area under the curve (AUC) for each sample.
o Subtract the AUC of the blank from the AUC of the samples.

o The CAA unit for each sample is calculated using the following formula: CAA Unit = 100 -
(AUCsample / AUCcontrol) x 100
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o Plot a standard curve of quercetin concentration versus CAA units.

o Express the CAA values of the test compounds as quercetin equivalents (umol QE/100
pmol of compound or ug QE/mg of extract).

Visualization
Signaling Pathway of the CAA Assay
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Caption: Signaling pathway of the Cellular Antioxidant Activity (CAA) assay.

Experimental Workflow for the CAA Assay

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b10774671?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10774671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Seed HepG2 cells in
96-well plate (6x10”4 cells/well)

;

Incubate for 24h
(37°C, 5% CO2)

:

Wash cells with PBS

:

Add test compounds and
DCFH-DA (25 pM)

l

Incubate for 1h
(37°C, 5% CO2)

:

Wash cells with PBS

:

Add ABAP (600 uM) to
induce oxidative stress

:

Measure fluorescence kinetically
(Ex: 485 nm, Em: 538 nm)

;

Data Analysis:
Calculate AUC and CAA units

Click to download full resolution via product page

Caption: Experimental workflow for the CAA assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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